molecular formula C11H22O B12646950 1-Methoxy-5,7-dimethyloct-4-ene CAS No. 93892-47-8

1-Methoxy-5,7-dimethyloct-4-ene

Cat. No.: B12646950
CAS No.: 93892-47-8
M. Wt: 170.29 g/mol
InChI Key: IPZATDUGRKALNA-YRNVUSSQSA-N
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Description

1-Methoxy-5,7-dimethyloct-4-ene is an organic compound with the molecular formula C11H22O It is a derivative of octene, featuring a methoxy group and two methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-5,7-dimethyloct-4-ene typically involves the alkylation of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as sulfuric acid or zeolites can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-5,7-dimethyloct-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes and other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-Methoxy-5,7-dimethyloct-4-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Methoxy-5,7-dimethyloct-4-ene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of methyl groups can affect the compound’s steric properties, impacting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-5,7-dimethylhex-4-ene: A similar compound with a shorter carbon chain.

    1-Methoxy-5,7-dimethyldec-4-ene: A similar compound with a longer carbon chain.

    1-Methoxy-5,7-dimethylhept-4-ene: Another similar compound with a slightly different carbon chain length.

Uniqueness

1-Methoxy-5,7-dimethyloct-4-ene is unique due to its specific carbon chain length and the presence of both methoxy and methyl groups

Properties

CAS No.

93892-47-8

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(E)-1-methoxy-5,7-dimethyloct-4-ene

InChI

InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h7,10H,5-6,8-9H2,1-4H3/b11-7+

InChI Key

IPZATDUGRKALNA-YRNVUSSQSA-N

Isomeric SMILES

CC(C)C/C(=C/CCCOC)/C

Canonical SMILES

CC(C)CC(=CCCCOC)C

Origin of Product

United States

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